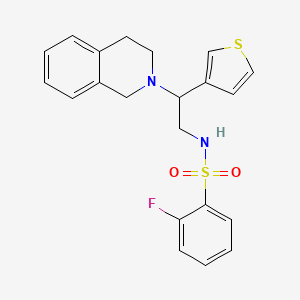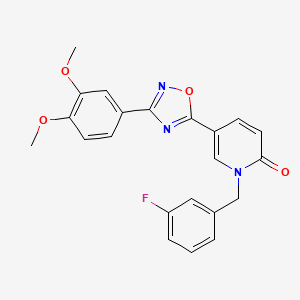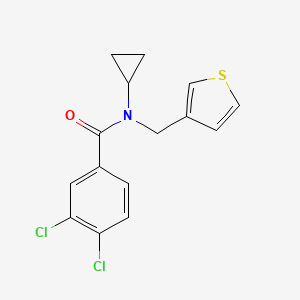
1-Propan-2-yl-2-propylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Propan-2-yl-2-propylbenzimidazole” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic compound that is a fusion of benzene and imidazole . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
- Benzimidazole derivatives have been synthesized and evaluated for their efficacy as antibacterial agents against Escherichia coli, demonstrating significant inhibition activity and therapeutic efficacy in vivo, which suggests potential for development as new antibacterial agents (Nimesh et al., 2014).
- Similarly, novel benzimidazole compounds have shown potent antifungal activity, with some derivatives exhibiting better efficacy than standard fungicides against fungal strains like Botrytis cinerea and Sclerotinia sclerotiorum, indicating their potential as effective antifungal agents (Zhou et al., 2013).
Anticancer Activity
- Research into symmetric bisbenzimidazole-based DNA minor groove-binding agents has revealed compounds with potent growth inhibition properties against ovarian carcinoma cell lines, showing evidence of antitumor activity. This underscores the therapeutic potential of benzimidazole derivatives in cancer treatment (Mann et al., 2001).
Chemical Synthesis and Characterization
- Studies have also focused on the synthesis and characterization of benzimidazole derivatives, exploring their properties and interactions with other chemical compounds. For example, the synthesis and antimicrobial activity screening of new benzimidazole heterocycles have contributed to understanding their potential applications in medicinal chemistry (El-masry et al., 2000).
Corrosion Inhibition
- Benzimidazole derivatives have been evaluated as corrosion inhibitors for steel in acid media, demonstrating the ability to significantly reduce corrosion rates. This suggests their applicability in materials science, especially for protecting metals in corrosive environments (Popova et al., 2003).
Orientations Futures
Benzimidazole derivatives, including “1-Propan-2-yl-2-propylbenzimidazole”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel benzimidazole derivatives with improved efficacy and safety profiles .
Mécanisme D'action
and imidazole are heterocyclic organic compounds that are known for their wide range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
1-Propan-2-yl-2-propylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives have been shown to exhibit high levels of cytotoxicity against different cancer cell lines . The interactions of this compound with these biomolecules are primarily through binding interactions, which can lead to enzyme inhibition or activation. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzimidazole derivatives, including this compound, have been reported to induce significant antiproliferative activity in cancer cells . This compound can modulate cell signaling pathways, leading to changes in gene expression and alterations in cellular metabolism, which are essential for its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzimidazole derivatives have been shown to interact with various enzymes and proteins, leading to the inhibition of specific pathways that are crucial for cancer cell survival . These interactions are essential for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can exhibit varying degrees of stability and degradation, which can impact their efficacy and safety in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that benzimidazole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant therapeutic or toxic effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. High doses of this compound may lead to toxicity, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that are essential for its metabolism. Benzimidazole derivatives have been shown to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways are crucial for the biotransformation and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can influence its interactions with biomolecules and its overall therapeutic efficacy.
Propriétés
IUPAC Name |
1-propan-2-yl-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-7-13-14-11-8-5-6-9-12(11)15(13)10(2)3/h5-6,8-10H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXKCXCETVWDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
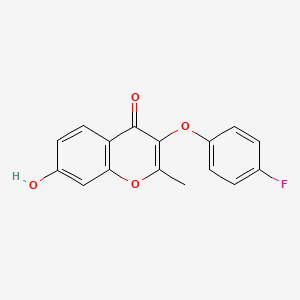
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)
![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)
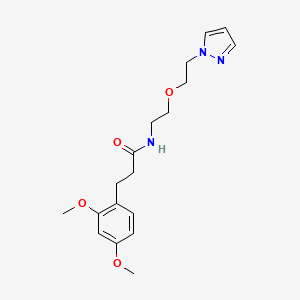
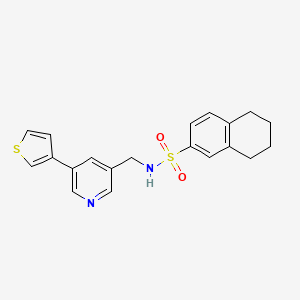
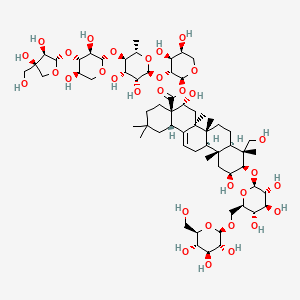
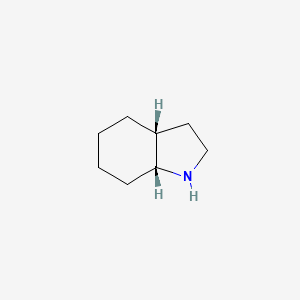
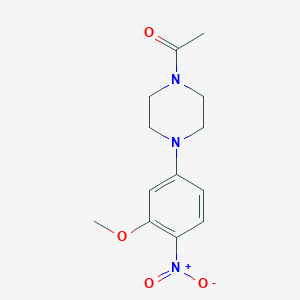
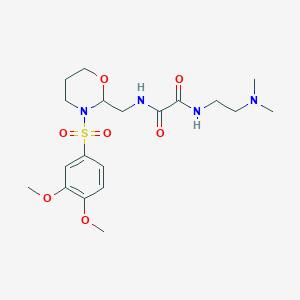
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)

